molecular formula C8H12N2O B6234538 (1-cyclobutyl-1H-pyrazol-3-yl)methanol CAS No. 2408964-97-4

(1-cyclobutyl-1H-pyrazol-3-yl)methanol

Cat. No. B6234538
CAS RN: 2408964-97-4
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclobutyl-1H-pyrazol-3-yl)methanol, also known as CBPM, is a small molecule that has been found to have many potential applications in scientific research. Its synthesis is relatively simple and it has been used in a variety of studies, ranging from biochemical and physiological effects to lab experiments.

Mechanism of Action

The mechanism of action of (1-cyclobutyl-1H-pyrazol-3-yl)methanol is not fully understood. It is believed that (1-cyclobutyl-1H-pyrazol-3-yl)methanol binds to certain enzymes and proteins, altering their structure and function. It is also thought to interact with certain cell signaling pathways, resulting in changes in cell behavior and physiology.
Biochemical and Physiological Effects
(1-cyclobutyl-1H-pyrazol-3-yl)methanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to modulate the activity of certain proteins involved in cell signaling pathways. Additionally, it has been found to have effects on cell proliferation and apoptosis, as well as on gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

The use of (1-cyclobutyl-1H-pyrazol-3-yl)methanol in lab experiments has a number of advantages. It is relatively easy to synthesize and can be used to study a variety of biological processes. Additionally, it has been found to be relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using (1-cyclobutyl-1H-pyrazol-3-yl)methanol in lab experiments. It is not very water soluble, making it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, making it difficult to maintain a consistent concentration over time.

Future Directions

There are a number of potential future directions for the use of (1-cyclobutyl-1H-pyrazol-3-yl)methanol in scientific research. These include the development of new inhibitors of enzymes and proteins, the study of cell signaling pathways, and the development of new drugs. Additionally, further studies of its biochemical and physiological effects could lead to a better understanding of its mechanism of action. Finally, further research into its synthesis and solubility could lead to new and improved methods for its use in laboratory experiments.

Synthesis Methods

(1-cyclobutyl-1H-pyrazol-3-yl)methanol can be synthesized from a variety of starting materials, including cyclobutanol, 1-chloro-3-methylpyrazole, and methanol. The synthesis involves the reaction of cyclobutanol with 1-chloro-3-methylpyrazole in the presence of an acid catalyst, such as hydrochloric acid, to form the cyclobutyl-1H-pyrazol-3-yl)methanol. The reaction is typically carried out at room temperature and can be completed in a few hours.

Scientific Research Applications

(1-cyclobutyl-1H-pyrazol-3-yl)methanol has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and cell signaling pathways. It has also been used as a tool to study the structure and function of proteins and other biological molecules. Additionally, (1-cyclobutyl-1H-pyrazol-3-yl)methanol has been used in drug development, as it can be used to modulate the activity of enzymes and other proteins involved in drug metabolism and action.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-cyclobutyl-1H-pyrazol-3-yl)methanol involves the reaction of cyclobutanone with hydrazine hydrate to form 1-cyclobutyl-1H-pyrazole. This intermediate is then reacted with formaldehyde to yield the final product, (1-cyclobutyl-1H-pyrazol-3-yl)methanol.", "Starting Materials": [ "Cyclobutanone", "Hydrazine hydrate", "Formaldehyde" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-cyclobutyl-1H-pyrazole.", "Step 2: The intermediate 1-cyclobutyl-1H-pyrazole is then reacted with formaldehyde in the presence of a reducing agent such as sodium borohydride to yield (1-cyclobutyl-1H-pyrazol-3-yl)methanol.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

2408964-97-4

Product Name

(1-cyclobutyl-1H-pyrazol-3-yl)methanol

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.